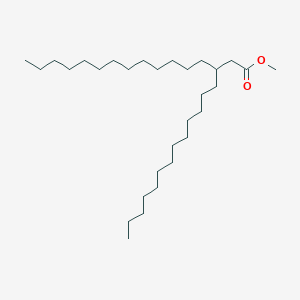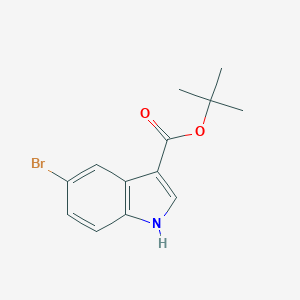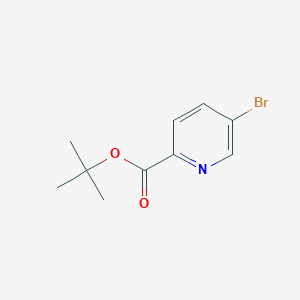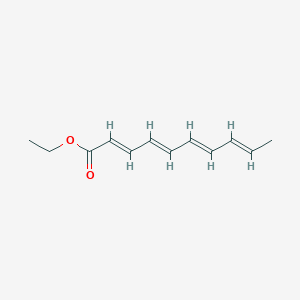
(S)-2-((2-Nitrophenoxy)methyl)oxirane
Vue d'ensemble
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield and purity of the synthesized compound.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would include studying properties like melting point, boiling point, solubility, stability, etc.Applications De Recherche Scientifique
Atmospheric Chemistry
- Oxiranes in Atmospheric Reactions : Oxiranes, including compounds similar to (S)-2-((2-Nitrophenoxy)methyl)oxirane, are found as products in the gas-phase reactions of NO3 with certain alkenes. These reactions are significant in atmospheric chemistry, with oxiranes being formed from the excited adduct radicals in the electrophilic addition of NO3 to double bonds (Berndt & Böge, 1995).
Organic Synthesis and Chiral Resolution
- Use in Chiral Resolution : (S)-2-((2-Nitrophenoxy)methyl)oxirane-like compounds are utilized in the chiral resolution of amines. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane reacts with various α-chiral primary and secondary amines through regioselective ring-opening, aiding in the analysis of mixtures of amines (Rodríguez-Escrich et al., 2005).
Dental and Biomedical Research
- Analysis of Mutagenic Potentials in Mammalian Cells : Oxiranes, a category to which (S)-2-((2-Nitrophenoxy)methyl)oxirane belongs, have been studied for their effects on the induction of gene mutations and chromosomal aberrations in mammalian cells. This research is crucial for understanding the genetic and cellular impacts of these compounds (Schweikl, Schmalz, & Weinmann, 2004).
Medicinal Chemistry and Drug Synthesis
- Synthesis of Radioactive Compounds : Enantioselective synthesis using oxirane derivatives can be employed to create potent anti-cancer agents, such as (R)-(+)-[[(2-bromoethyl)amino]methyl]-2-nitro-1H-imidazole-[1-14C]-ethanol monohydrobromide, a radioactive compound with potential applications in cancer treatment (Ekhato, 1998).
Polymer Science
- Development of Composite Materials : Research into oxiranes and siloranes, which are similar in structure to (S)-2-((2-Nitrophenoxy)methyl)oxirane, focuses on their use in developing composite materials with low shrinkage, such as in dental applications. Understanding the stability and reactivity of these compounds in various conditions is essential for their application in material sciences (Eick et al., 2006).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
Orientations Futures
This would involve discussing potential applications of the compound and areas of future research.
Propriétés
IUPAC Name |
(2S)-2-[(2-nitrophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-4-9(8)14-6-7-5-13-7/h1-4,7H,5-6H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKKEOQDQNCTGL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((2-Nitrophenoxy)methyl)oxirane | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

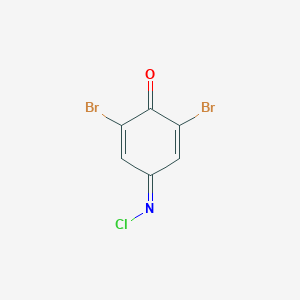
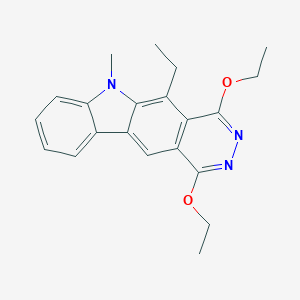


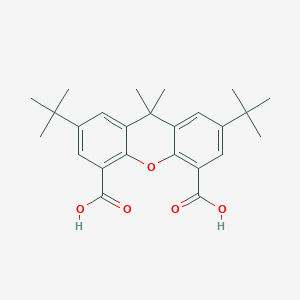
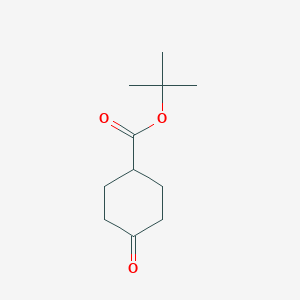
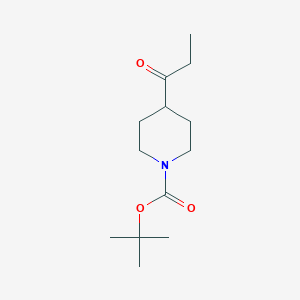
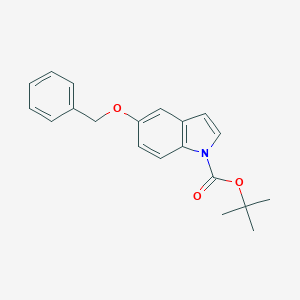
![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)
![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)
